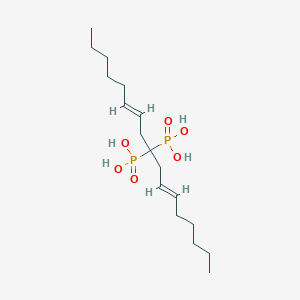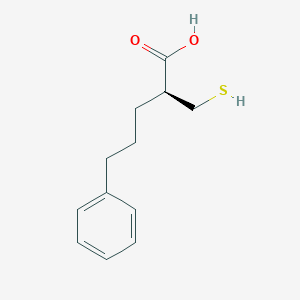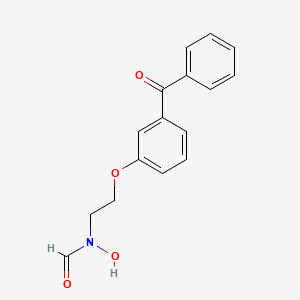
(6e,11e)-Heptadeca-6,11-Diene-9,9-Diylbis(Phosphonic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) is a unique organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a heptadecadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptadecadiene backbone, which can be achieved through various organic synthesis techniques.
Phosphonation: The introduction of phosphonic acid groups is carried out using phosphonation reactions. .
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the double bonds in the heptadecadiene backbone.
Substitution: The phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives and modified heptadecadiene compounds.
Scientific Research Applications
(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: A phosphonate antibiotic used to treat bacterial infections.
Alafosfalin: A synthetic antibacterial agent with a phosphonic acid group.
Bialaphos: A natural antibiotic with a phosphonic acid moiety.
Uniqueness
(6E,11E)-HEPTADECA-6,11-DIENE-9,9-DIYLBIS(PHOSPHONIC ACID) is unique due to its heptadecadiene backbone and the presence of two phosphonic acid groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H34O6P2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[(6E,11E)-9-phosphonoheptadeca-6,11-dien-9-yl]phosphonic acid |
InChI |
InChI=1S/C17H34O6P2/c1-3-5-7-9-11-13-15-17(24(18,19)20,25(21,22)23)16-14-12-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H2,18,19,20)(H2,21,22,23)/b13-11+,14-12+ |
InChI Key |
PFKBXXKNHWTTCS-PHEQNACWSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(P(=O)(O)O)(P(=O)(O)O)C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC(CC=CCCCCC)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-([Amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole](/img/structure/B10756839.png)
![N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid](/img/structure/B10756847.png)
![(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B10756855.png)

![4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-1-Naphthonitrile](/img/structure/B10756871.png)
![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756886.png)
![3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10756887.png)
![3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine](/img/structure/B10756918.png)

![3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10756921.png)
![(21S)-1Aza-4,4-dimethyl-6,19-dioxa-2,3,7,20-tetraoxobicyclo[19.4.0] pentacosane](/img/structure/B10756928.png)
![(3AR,6R,6AS)-6-((S)-((S)-Cyclohex-2-enyl)(hydroxy)methyl)-6A-methyl-4-oxo-hexahydro-2H-furo[3,2-C]pyrrole-6-carbaldehyde](/img/structure/B10756934.png)
![5-(2-Fluorophenyl)-N-(Pyridin-4-Ylmethyl)pyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10756937.png)
